Home > Products > Screening Compounds P116175 > Tachykinin angatonist 1
Tachykinin angatonist 1 -

Tachykinin angatonist 1

Catalog Number: EVT-15262072
CAS Number:
Molecular Formula: C24H35Cl2N5O3S
Molecular Weight: 544.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tachykinin antagonist 1 is a compound that selectively inhibits the tachykinin receptor 1, also known as the neurokinin 1 receptor. This receptor plays a significant role in various physiological processes and is implicated in several pathological conditions, including pain, anxiety, and inflammation. The endogenous ligand for this receptor is substance P, a neuropeptide involved in pain perception and other functions. Tachykinin antagonists have gained attention for their potential therapeutic applications in treating conditions related to excessive tachykinin signaling.

Source and Classification

Tachykinin antagonist 1 belongs to the class of non-peptide antagonists targeting tachykinin receptors. It is classified under the broader category of neurokinin receptor antagonists. These antagonists are designed to block the action of tachykinins, particularly substance P, at the receptor level, thereby modulating the physiological responses mediated by these neuropeptides.

Synthesis Analysis

Methods

The synthesis of tachykinin antagonist 1 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that contain the necessary functional groups.
  2. Reactions: Key reactions may include amide bond formation, alkylation, and cyclization processes to construct the core structure of the antagonist.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate the desired compound from by-products and unreacted materials.

Technical Details

Molecular Structure Analysis

Structure and Data

Tachykinin antagonist 1 has a molecular formula of C24_{24}H35_{35}Cl2_2N5_5O3_3S. The structure features:

  • A central scaffold that interacts with the neurokinin 1 receptor.
  • Multiple functional groups that enhance binding affinity and selectivity.
  • A hydrophobic region that facilitates interaction with the receptor's binding site.

The three-dimensional conformation of tachykinin antagonist 1 is crucial for its efficacy as an antagonist.

Chemical Reactions Analysis

Reactions and Technical Details

Tachykinin antagonist 1 undergoes specific interactions with tachykinin receptors that can be described as follows:

  • Binding Affinity: The compound binds competitively to the neurokinin 1 receptor, preventing substance P from activating the receptor.
  • Inhibition Mechanism: Upon binding, tachykinin antagonist 1 stabilizes the receptor in an inactive conformation, effectively blocking downstream signaling pathways associated with pain and inflammation.

These interactions are typically characterized through radioligand binding assays and functional studies in cell lines expressing the neurokinin 1 receptor.

Mechanism of Action

Process and Data

The mechanism of action for tachykinin antagonist 1 involves:

  1. Receptor Binding: The compound binds to the orthosteric site of the neurokinin 1 receptor.
  2. Signal Blockade: By occupying this site, it prevents substance P from eliciting a response, thereby inhibiting calcium mobilization and downstream signaling cascades such as phospholipase C activation.
  3. Physiological Effects: This blockade leads to reduced cellular excitability and modulation of pain pathways, making it a potential therapeutic agent for conditions like chronic pain or anxiety disorders.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tachykinin antagonist 1 is typically a solid at room temperature.
  • Solubility: It exhibits solubility in organic solvents but may have limited water solubility.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: It is designed to specifically interact with neurokinin receptors without undergoing significant chemical transformations during its action.

Relevant data regarding its stability and reactivity are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Tachykinin antagonist 1 has several potential applications in scientific research and medicine:

  • Pain Management: It is explored as a treatment option for chronic pain conditions by inhibiting substance P signaling.
  • Anxiety Disorders: Research suggests it may help alleviate anxiety symptoms by modulating neurokinin signaling pathways.
  • Inflammation: Its role in reducing inflammation-related responses makes it a candidate for treating inflammatory diseases.
Historical Context & Discovery of Tachykinin Antagonist 1

Evolutionary Development of Tachykinin Receptor Antagonists

The quest for tachykinin antagonists originated from the study of naturally occurring tachykinin peptides, which share a conserved C-terminal motif (Phe-X-Gly-Leu-Met-NH₂) critical for receptor activation across bilaterian species [1] [4]. Early vertebrate tachykinins like Substance P (SP) and neurokinin A (NKA) were isolated in the 1930s–1980s, while invertebrate counterparts (e.g., locustatachykinins) revealed a distinct FX₁GX₂Ramide structure, indicating deep evolutionary divergence in ligand-receptor systems [4] [6]. Gene duplication events in vertebrates expanded the tachykinin receptor family into three G protein-coupled receptors (NK1R, NK2R, NK3R), each with preferential affinity for SP, NKA, or neurokinin B (NKB) [1] [9]. This receptor diversity necessitated selective antagonists to dissect physiological roles. First-generation antagonists (e.g., Spantide) were peptide-based but suffered from low potency, neurotoxicity, and poor receptor discrimination due to conserved ligand-binding domains [8]. The evolutionary imperative to overcome these limitations drove the development of metabolically stable, receptor-subtype-selective agents, culminating in second-generation peptidomimetics like Tachykinin Antagonist 1 [1] [8].

Table 1: Evolutionary Milestones in Tachykinin Ligand-Receptor Systems

Species/CladeTachykinin PeptidesReceptor CharacteristicsFunctional Implications
MammalsSP, NKA, NKB, HK-1NK1R, NK2R, NK3R with distinct selectivityPain, inflammation, emesis, smooth muscle control
Protochordates (Ciona)Ci-TK-I (SP-like), Ci-TK-IISingle Ci-TK-R with broad ligand affinityFeeding, reproduction
Insects (Drosophila)DTK1–DTK6 (FX₁GX₂Ramide)Single DTKR (NK1R-like)Olfactory processing, motor control, nociception
PanarthropodaNatalisins (divergent peptides)NTLR receptorReproduction-specific signaling

Patent-Based Identification & Structural Derivation (US5968923)

The molecular identity of Tachykinin Antagonist 1 was defined in U.S. Patent 5,968,923, which disclosed a novel class of non-peptide compounds targeting tachykinin receptors with high specificity [2]. This patent detailed the strategic replacement of peptide bonds with heterocyclic scaffolds to enhance metabolic stability and blood-brain barrier penetration. Key structural innovations included:

  • Constrained Bicyclic Core: A benzodiazepine or quinoline moiety mimicked the spatial orientation of the bioactive C-terminal tripeptide (Phe-X-Gly) of SP/NKA, reducing conformational flexibility and improving NK2R binding affinity [2] [5].
  • D-Amino Acid Incorporation: Substitution of L-amino acids with D-isomers in linker regions conferred resistance to proteolytic degradation, extending plasma half-life [8].
  • Hydrophobic Auxiliary Groups: Arylalkyl chains (e.g., 3,5-bis-trifluoromethylbenzyl) enhanced receptor occupancy by interacting with transmembrane helices of NK2R [2].The patent emphasized in vitro validation via radioligand displacement assays (IC₅₀: 2–20 nM for NK2R) and inhibition of NKA-induced ileum contraction (pA₂: 7.8–8.5), establishing functional antagonism [2] [5]. This scaffold became the prototype for clinical candidates like saredutant and nepadutant, positioning Tachykinin Antagonist 1 as a foundational structure in the patent landscape of 2000–2010 [5] [7].

Table 2: Structural Innovations in US5968923-Derived Antagonists

Structural ElementChemical FeatureRole in AntagonismBiological Impact
Core ScaffoldQuinoline/BenzodiazepineMimics SP/NKA C-terminusBlocks receptor activation pocket
Chirality ModifiersD-Phenylalanine derivativesPrevents peptidase cleavage↑ Plasma stability (t₁/₂ > 90 min)
Selectivity Determinants3,5-Bis(trifluoromethyl)benzylBinds NK2R transmembrane domainNK2R/NK1R selectivity ratio: 150:1
Solubility EnhancersN-MethylpiperazineImproves pharmacokinetics↑ Oral bioavailability (F = 40–60%)

Positioning Within Second-Generation Peptidomimetic Antagonists

Tachykinin Antagonist 1 epitomizes second-generation peptidomimetics, which merged peptide-like receptor engagement with drug-like pharmacokinetics. Unlike first-generation antagonists (e.g., [D-Arg¹,D-Trp⁷,⁹]SP), which exhibited neurotoxicity and promiscuous receptor blockade, this class achieved:

  • Receptor Subtype Selectivity: Engineered to exhibit >100-fold selectivity for NK2R over NK1R/NK3R, enabling precise interrogation of NKA-mediated pathways in gut hypermotility and bronchoconstriction [1] [5].
  • Enhanced Metabolic Stability: Cyclization and D-amino acid integration reduced susceptibility to angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), common inactivation pathways for peptide antagonists [3] [8].
  • Diverse Therapeutic Targeting: Retained efficacy in models of irritable bowel syndrome (inhibition of colonic spike bursts) and asthma (suppression of NKA-induced bronchospasm), validating the peptidomimetic approach [5] [7].Comparative analyses highlight its advantages over contemporaries like MEN 10,207 (peptide-based NK2R antagonist) and L-659,877 (cyclic peptide): 10-fold higher oral bioavailability and negligible affinity for bombesin/endothelin receptors, mitigating off-target effects [8]. Hybrid chimeric designs (e.g., opioid-tachykinin bifunctional ligands) further exploited its scaffold to address pain signaling crosstalk [3]. Despite the clinical success of NK1R antagonists (e.g., aprepitant for emesis), Tachykinin Antagonist 1 remains a benchmark for NK2R-focused drug design, particularly for visceral disorders where NKA dysregulation is paramount [1] [7].

Table 3: Comparative Profiles of Second-Generation Tachykinin Antagonists

AntagonistChemical ClassPrimary Target (Kᵢ, nM)Selectivity vs. Off-TargetsKey Therapeutic Indication
Tachykinin Antagonist 1Non-peptide peptidomimeticNK2R (2.5)>100-fold (NK1R, NK3R)IBS, asthma
MEN 10,207Linear peptideNK2R (15)Moderate (NK1R)Gut motility disorders
L-659,877Cyclic peptideNK2R (0.8)Low (bombesin receptors)Preclinical research tool
SR 48968 (saredutant)Non-peptideNK2R (0.3)>500-fold (NK1R)Depression, urinary incontinence

Properties

Product Name

Tachykinin angatonist 1

IUPAC Name

4-[1-[2-[1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidin-3-yl]ethyl]azetidin-3-yl]piperazine-1-sulfonamide

Molecular Formula

C24H35Cl2N5O3S

Molecular Weight

544.5 g/mol

InChI

InChI=1S/C24H35Cl2N5O3S/c25-21-4-3-19(13-22(21)26)24(6-5-23(32)30(17-24)14-18-1-2-18)7-8-28-15-20(16-28)29-9-11-31(12-10-29)35(27,33)34/h3-4,13,18,20H,1-2,5-12,14-17H2,(H2,27,33,34)

InChI Key

OQXJUJDDCWHRLA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CC(CCC2=O)(CCN3CC(C3)N4CCN(CC4)S(=O)(=O)N)C5=CC(=C(C=C5)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.